3-(3-Methylisoxazol-5-yl)acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2045276-96-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ |
InChI Key |
DHHITEOQNNYPNT-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC1=NOC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 3 Methylisoxazol 5 Yl Acrylic Acid and Its Analogs
Retrosynthetic Analysis of the Isoxazole (B147169) and Acrylic Acid Moieties
A logical retrosynthetic analysis of 3-(3-methylisoxazol-5-yl)acrylic acid involves disconnecting the molecule at key bonds to identify readily available starting materials. The most apparent disconnection is at the double bond of the acrylic acid moiety, suggesting a Wittig-type olefination or a related reaction. This approach leads back to two key synthons: 3-methylisoxazole-5-carbaldehyde (B1311862) and a two-carbon phosphorus ylide or phosphonate (B1237965) ester.
Further disconnection of the 3-methylisoxazole-5-carbaldehyde reveals the isoxazole ring itself. The isoxazole can be retrosynthetically cleaved via a [3+2] cycloaddition pathway, a common method for constructing five-membered heterocycles. nih.gov This leads to a nitrile oxide (or its precursor, an aldoxime) and an alkyne. Specifically, for the 3-methylisoxazole (B1582632) core, this would involve acetonitrile (B52724) oxide (derived from acetaldehyde (B116499) oxime) and a propargyl derivative. An alternative disconnection could involve the reaction of a β-diketone with hydroxylamine. nih.gov
This analysis provides a roadmap for the forward synthesis, highlighting the critical bond-forming reactions required to assemble the target molecule.
Classical and Modern Approaches to Isoxazole Ring Construction
The construction of the isoxazole ring is a cornerstone of this synthesis. Both classical and modern methods offer viable routes to the required 3-methylisoxazole-5-substituted core.
Classical Methods:
The most traditional and widely used method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. biolmolchem.com For the synthesis of a 3,5-disubstituted isoxazole, this typically involves the reaction of a nitrile oxide with a terminal alkyne. The nitrile oxides are often generated in situ from the corresponding aldoximes by oxidation with reagents like sodium hypochlorite (B82951) or N-bromosuccinimide. researchgate.net Another classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov
Modern Approaches:
Modern synthetic methods have focused on improving the efficiency, regioselectivity, and environmental footprint of isoxazole synthesis. These include:
Copper-Catalyzed Cycloadditions: Copper(I) catalysis has been shown to promote the regioselective [3+2] cycloaddition of nitrile oxides and terminal acetylenes, leading to 3,5-disubstituted isoxazoles in a one-pot procedure. biolmolchem.com
Palladium-Catalyzed Reactions: Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine, and carbon monoxide have been developed for the synthesis of isoxazole derivatives. nih.gov
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation has been shown to accelerate reaction times, improve yields, and often allows for the use of greener solvents or even solvent-free conditions. nih.govmdpi.com These techniques align with the principles of green chemistry by reducing energy consumption and waste generation. mdpi.comajchem-a.compreprints.org
Synthesis of the Acrylic Acid Moiety: Wittig-Type Reactions and Related Olefination Strategies
Once the 3-methylisoxazole-5-carbaldehyde is in hand, the acrylic acid side chain is typically introduced via an olefination reaction.
The Wittig reaction , involving the reaction of the aldehyde with a phosphorus ylide derived from a haloacetic acid ester, is a common choice. However, for the synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, often leading to higher yields and, crucially, a strong preference for the thermodynamically more stable (E)-alkene isomer. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification.
Variations of the HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of the (Z)-alkene if desired.
Convergent and Divergent Synthetic Routes to this compound
A divergent synthesis starts from a common intermediate that can be elaborated into a variety of analogs. For example, 3-methylisoxazole-5-carbaldehyde could serve as a key intermediate. From this aldehyde, a library of acrylic acid analogs could be generated by reacting it with a variety of different phosphonate reagents. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery, where the goal is to synthesize and test a range of related compounds. nih.gov
Optimization of Reaction Conditions for Enhanced Yields and Selectivity in Target Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the isoxazole ring formation, the choice of base and oxidizing agent for the in situ generation of the nitrile oxide can significantly impact the yield. In HWE reactions, the base used to deprotonate the phosphonate ester can influence the stereoselectivity of the olefination. The use of specific catalysts, such as amine-functionalized cellulose, has been shown to enable the synthesis of isoxazol-5-one derivatives in high yields at room temperature in water. ajchem-a.com
The table below summarizes the optimization of reaction conditions for the synthesis of a model isoxazole derivative, highlighting the impact of different catalysts and conditions on the reaction outcome.
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Isoxazole Derivative
| Entry | Catalyst | Catalyst Loading | Medium | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | --- | --- | --- | R.T. | > 48 h | --- |
| 2 | --- | --- | H₂O | R.T. | ~ 48 h | Trace |
| 11 | g-C₃N₄ | 20 mg | H₂O | R.T. | 30 min | 75 |
| 12 | g-C₃N₄·SO₃H | 20 mg | H₂O | R.T. | 30 min | 87 |
| 13 | g-C₃N₄·OH | 20 mg | H₂O | R.T. | 30 min | 91 |
| 14 | g-C₃N₄·OH | 15 mg | H₂O | R.T. | 30 min | 91 |
| 15 | g-C₃N₄·OH | 10 mg | H₂O | R.T. | 30 min | 85 |
| 16 | g-C₃N₄·OH | 15 mg | H₂O | 50 °C | 20 min | 88 |
| 17 | g-C₃N₄·OH | 15 mg | H₂O | 80 °C | 15 min | 82 |
| 18 | g-C₃N₄·OH | 15 mg | EtOH | R.T. | 45 min | 78 |
| 19 | g-C₃N₄·OH | 15 mg | CH₃CN | R.T. | 60 min | 72 |
Data adapted from a study on the synthesis of 4-methyl thiazole-substituted methylene (B1212753) isoxazole-5-one.
This interactive table allows for the sorting and filtering of data to better understand the influence of each reaction parameter.
Stereoselective Synthesis of Chiral Derivatives of this compound
The introduction of chirality into the derivatives of this compound can be achieved through various stereoselective synthetic methods. This is particularly important for pharmaceutical applications where a specific stereoisomer may exhibit the desired biological activity.
One approach is to use a chiral auxiliary. A chiral auxiliary can be attached to one of the starting materials, for example, the phosphonate reagent, to direct the stereochemical outcome of the olefination reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Another strategy is to employ a chiral catalyst. Asymmetric catalysis, using either metal-based or organocatalysts, can be used to control the stereochemistry of the key bond-forming steps. For instance, a chiral base could be used in the HWE reaction to achieve an enantioselective olefination.
Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can be used to perform stereoselective transformations with high enantiomeric excess. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic ester intermediate.
A study on novel chiral isoxazole derivatives demonstrated a significant stereochemical effect on their biological activity, with one set of stereoisomers showing 30-100 times higher affinity for their target receptors compared to their counterparts. This highlights the importance of stereoselective synthesis in developing potent and selective therapeutic agents.
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives and other chemical compounds to minimize their environmental impact. mdpi.comajchem-a.compreprints.org Key aspects include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents such as glycerol (B35011) is a major focus.
Catalysis: The use of catalysts, especially recyclable and non-toxic ones, is preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.gov
Energy Efficiency: Employing energy-efficient methods like ultrasound or microwave-assisted synthesis can significantly reduce energy consumption. mdpi.comajchem-a.com
Renewable Feedstocks: The use of starting materials derived from renewable resources, such as biomass, is a key goal for sustainable chemistry. biolmolchem.com For example, acrylic acid itself can be synthesized from biomass-derived furfural. biolmolchem.com
Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus
Rational Design of Analogs through Systematic Structural Modifications
The rational design of analogs of 3-(3-Methylisoxazol-5-yl)acrylic acid involves systematic modifications to its core components: the 3-methylisoxazole (B1582632) ring and the acrylic acid side chain. The goal is to explore the chemical space around the parent molecule to enhance potency, selectivity, or other properties relevant to its function as a molecular probe.
Key strategies for modification include:
Substitution on the Isoxazole (B147169) Ring: While the parent compound has a methyl group at the C3 position, this site can be systematically altered. Introducing different alkyl groups, aryl groups, or hydrogen bond donors/acceptors can probe steric and electronic requirements of a target binding pocket. Studies on related 3,5-diarylisoxazoles have shown that modifications at these positions significantly impact activity, for instance, in inhibiting interleukin-8 (IL-8) receptors. nih.gov
Modification of the Acrylic Acid Moiety: The acrylic acid group is a critical feature, often acting as a hydrogen-bonding group or a reactive handle. It can be esterified, converted to an amide, or replaced with other acidic bioisosteres like tetrazoles. For example, the conversion of a carboxylic acid to an amide is a common step in SAR studies to determine the importance of the acidic proton and the carbonyl oxygen in target binding. nih.gov Research on acrylate-based derivatives shows that even subtle changes to this part of the molecule can lead to significant differences in antiproliferative activity. researchgate.net
Alteration of the Linker: The vinyl group of the acrylic acid serves as a rigid linker between the isoxazole ring and the carboxylate. Its geometry (E/Z isomerism) can be crucial. Analogs can be designed where this linker is made more flexible (e.g., by reduction to a propyl chain) or incorporated into a larger ring system to constrain its conformation.
A study on N-(5-phenylthiazol-2-yl)acrylamides, which share the acrylamide feature, demonstrated that systematic modifications of the amide moiety significantly influenced inhibitory potency against glutathione S-transferase omega 1 (GSTO1). osti.gov This highlights the importance of exploring substitutions attached to the acrylic acid framework.
Elucidation of Structural Determinants for Molecular Recognition and Binding (e.g., to enzymes or receptors in vitro)
Understanding how this compound and its analogs interact with biological macromolecules at a molecular level is fundamental to probe development. This is often achieved through a combination of experimental techniques and computational modeling.
Structural determinants for binding typically involve:
Hydrogen Bonding: The acrylic acid's carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via both oxygens). The nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor. Co-crystal structures of related isoxazole-containing ligands have revealed key hydrogen bond interactions with receptor residues. dundee.ac.uk For example, in one study, the pyrrole moiety of an isoxazole derivative formed hydrogen bonds with the main chain carbonyls of specific amino acid residues. dundee.ac.uk
Hydrophobic and Van der Waals Interactions: The methyl group on the isoxazole ring and the carbon backbone provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein. Docking studies of N-phenylpyrazole acrylamide analogs showed a benzene ring located deep within a hydrophobic pocket of the GSTO1 active site. nih.gov
π-Stacking: The aromatic isoxazole ring can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a binding site.
Crystallization studies of trisubstituted isoxazoles bound to the RORγt ligand-binding domain showed that the C3, C4, and C5 substituents anchor the molecule in specific positions within the allosteric binding site. dundee.ac.uk Similarly, for this compound, the methyl group at C3 and the acrylic acid at C5 would be expected to orient the molecule in a precise way to engage with specific residues of a target protein.
Correlation between Molecular Structure and Observed In Vitro Biological Probe Activity
SAR studies aim to draw clear correlations between specific structural features and the resulting in vitro activity. By synthesizing a series of analogs and testing them in a relevant biological assay, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.
For isoxazole-containing compounds, several trends have been observed:
Role of Ring Substituents: In a series of 3,5-dimethylisoxazole derivatives designed as BRD4 inhibitors, the nature and position of substituents on an attached quinazolinone ring system were critical for potency. nih.gov One analog, compound 11h , exhibited robust potency with an IC50 value of 27.0 nM for BRD4(1). nih.gov
Impact of the Acrylate/Amide Group: In a study of acrylate-based combretastatin analogues, an acrylic acid compound (4b ) demonstrated the most potent cytotoxic effect against the MDA-MB-231 cell line with an IC50 of 3.24 µM. researchgate.net This indicates the free carboxylic acid was beneficial for activity in that specific context.
Isomerism: The relative positioning of substituents on the isoxazole ring is crucial. For instance, studies on 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles showed that these specific isomeric arrangements were key for activity as IL-8 receptor antagonists. nih.gov
The following table summarizes representative SAR data from related acrylate and isoxazole structures, illustrating how modifications correlate with in vitro activity.
| Compound Series | Modification | In Vitro Activity Trend | Reference |
| Acrylate Derivatives | Conversion of ester to carboxylic acid | Increased cytotoxic effect (IC50 = 3.24 µM for acid vs. less active esters) | researchgate.net |
| Thiazole Acrylamides | Substitution on the phenyl ring | Potency varied with substituent position; 4-phenyl was more potent than 5-phenyl | nih.gov |
| 3,5-Disubstituted Isoxazoles | Variation of aryl groups at C3 and C5 | Resulted in varying levels of IL-8 receptor binding and inhibition | nih.gov |
| BRD4 Inhibitors | Modifications to a scaffold attached to the isoxazole | Certain substitutions led to potent BRD4 inhibition (IC50 = 27.0 nM) | nih.gov |
Ligand-Based and Structure-Based Computational Design Strategies for Novel Probes
When the three-dimensional structure of a biological target is known, structure-based design is a powerful tool. When it is unknown, ligand-based methods are employed, relying on the knowledge of other active molecules. nih.gov
Structure-Based Design: This approach uses the 3D structure of the target protein, obtained from X-ray crystallography or homology modeling, to design ligands that fit precisely into the binding site. semanticscholar.org
Docking Simulations: Computational docking can predict the preferred binding pose of this compound or its virtual analogs within a receptor's active site. nih.govnih.gov This allows for the prioritization of compounds for synthesis. For instance, docking studies were used to guide modifications of BRD4 inhibitors and to analyze their binding conformation. nih.gov
De Novo Design: Algorithms can build novel molecules piece by piece within the constraints of the binding pocket, potentially identifying novel scaffolds that incorporate the methylisoxazole or acrylic acid motifs.
Ligand-Based Design: This strategy is used when no receptor structure is available. It relies on the principle that molecules with similar structures are likely to have similar biological activities.
3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model that correlates the 3D properties (e.g., steric and electrostatic fields) of a set of known active and inactive molecules with their biological activity. nih.gov This model can then predict the activity of new, unsynthesized analogs.
Scaffold Hopping: This involves searching for new molecular backbones (scaffolds) that can present the key pharmacophoric features in the same spatial orientation as the original lead compound.
The design of P2Y14 receptor antagonists utilized a structure-based approach where a homology model of the receptor guided the synthesis of triazolyl derivatives to replace a naphthalene core, demonstrating the successful application of these computational strategies. semanticscholar.org
Advanced Analytical and Spectroscopic Methodologies for Research
Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "3-(3-Methylisoxazol-5-yl)acrylic acid" and its complex derivatives. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, multi-dimensional techniques, such as 2D NMR, are essential for assembling the complete molecular architecture, especially for novel or complex derivatives.
Commonly employed 2D NMR experiments for the structural analysis of these compounds include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For a derivative of "this compound," COSY would be instrumental in confirming the connectivity of protons on the acrylic acid moiety and any substituents on the isoxazole (B147169) ring or other parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the acrylic acid portion to the isoxazole ring and identifying the position of various substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): For complex derivatives with stereocenters, NOESY can be used to determine the spatial proximity of protons, aiding in the elucidation of stereochemistry and conformational preferences.
The application of these techniques allows for the complete assignment of all proton and carbon signals, confirming the constitution and, in many cases, the relative stereochemistry of newly synthesized derivatives of "this compound".
Table 1: Illustrative 2D NMR Correlations for a Hypothetical Derivative of this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |
| H (acrylic) | H (acrylic, geminal/vicinal) | C (acrylic) | C=O (acid), C (isoxazole) |
| H (isoxazole) | - | C (isoxazole) | C (isoxazole, adjacent), C (methyl) |
| CH₃ (isoxazole) | - | C (methyl) | C (isoxazole) |
This table is illustrative and the actual correlations would depend on the specific derivative being analyzed.
X-ray Crystallography for Precise Structural and Conformational Analysis of Derivatives
For derivatives of "this compound," X-ray crystallography can:
Confirm the molecular structure: It provides an unambiguous confirmation of the connectivity of atoms, which is particularly valuable for novel compounds or when NMR data is ambiguous.
Elucidate stereochemistry: The absolute configuration of chiral centers can be determined.
Analyze molecular conformation: It reveals the preferred spatial arrangement of the molecule in the crystalline state, including the planarity of the isoxazole and acrylic acid moieties and the orientation of substituents.
Investigate supramolecular assembly: The analysis of the crystal packing provides insights into the non-covalent interactions that dictate how molecules arrange themselves in a crystal lattice. This information is crucial for understanding the physical properties of the solid material.
While obtaining suitable single crystals for X-ray diffraction can be challenging, the detailed structural information it provides is invaluable for a complete understanding of the molecule's properties.
Table 2: Representative Crystallographic Data for an Isoxazole-Containing Compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| β (°) | 98.76(2) |
| V (ų) | 1358.9(8) |
| Z | 4 |
This data is for a representative isoxazole derivative and is intended for illustrative purposes.
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization
Advanced mass spectrometry (MS) techniques are essential tools for the analysis of "this compound" and its derivatives, providing information on molecular weight and structure. These techniques are used for both reaction monitoring and final product characterization.
Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the progress of a synthesis in real-time. By analyzing small aliquots of the reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar molecules like "this compound" with minimal fragmentation.
Product Characterization: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the product's identity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information that can be used to confirm the connectivity of the molecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another useful technique, particularly for the analysis of less soluble compounds or for rapid screening.
Table 3: Illustrative Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺ | Molecular ion |
| ESI-MS | Negative | [M-H]⁻ | Molecular ion |
| HRMS (ESI) | Positive | [M+H]⁺ (accurate mass) | Elemental composition confirmation |
M represents the molecular weight of the compound.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation in Research Contexts
Chromatographic methods are fundamental for assessing the purity of "this compound" and its derivatives, as well as for the separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like "this compound". A variety of stationary phases (columns) and mobile phases can be employed to achieve optimal separation. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for this class of compounds. A UV detector is typically employed for detection, as the isoxazole and acrylic acid moieties contain chromophores that absorb UV light. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable derivatives of "this compound," GC can be a powerful tool for purity analysis. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
Chiral Chromatography: For derivatives of "this compound" that are chiral, specialized chiral stationary phases (CSPs) can be used in both HPLC and GC to separate the enantiomers. This is crucial for studying the stereoselectivity of reactions and for the isolation of single enantiomers.
Table 4: Representative HPLC Method for Purity Analysis of an Acrylic Acid Derivative
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a general method and would require optimization for specific derivatives.
Spectroscopic Probes and Techniques for Studying Molecular Interactions (e.g., UV-Vis, Fluorescence, CD for chiral molecules)
Spectroscopic techniques are invaluable for investigating the molecular interactions of "this compound" and its derivatives with other molecules, such as biological macromolecules or metal ions.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the conjugated system of "this compound" give rise to characteristic absorption bands in the UV-Vis spectrum. Changes in the position (λmax) and intensity of these bands upon interaction with another molecule can provide information about binding events. For example, the formation of a complex can lead to a shift in the absorption maximum (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect).
Fluorescence Spectroscopy: For derivatives that are fluorescent, or when studying their interaction with fluorescent molecules, fluorescence spectroscopy is a highly sensitive technique. The binding of a derivative to another molecule can lead to quenching or enhancement of the fluorescence intensity, or a shift in the emission wavelength. These changes can be used to determine binding constants and to probe the local environment of the fluorophore.
Circular Dichroism (CD) Spectroscopy: For chiral derivatives of "this compound," CD spectroscopy is a powerful tool for studying their conformation in solution. CD measures the differential absorption of left and right circularly polarized light. The CD spectrum is highly sensitive to the three-dimensional structure of a chiral molecule. It can be used to determine the absolute configuration of enantiomers and to study conformational changes that occur upon binding to other molecules.
These spectroscopic techniques provide valuable insights into the behavior of "this compound" derivatives in solution and their interactions at a molecular level.
Applications As a Research Tool and Chemical Building Block Non Clinical
Utilization as a Versatile Intermediate in Complex Molecule Synthesis
3-(3-Methylisoxazol-5-yl)acrylic acid serves as a versatile intermediate in the synthesis of more complex molecules, leveraging the distinct reactivity of its isoxazole (B147169) and acrylic acid components. The isoxazole ring can be a precursor to other functional groups through ring-opening reactions, while the acrylic acid moiety is amenable to a wide range of chemical transformations.
The synthesis of related isoxazole derivatives, such as 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, highlights the utility of the isoxazole core in constructing larger, functionalized molecules. These syntheses often involve the condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine, and an aldehyde, demonstrating the modularity of isoxazole chemistry. While not directly employing this compound, these methods underscore the potential of the isoxazole scaffold as a building block. For instance, the isoxazole moiety in compounds like 3,5-dimethyl-4-nitroisoxazole has been utilized in asymmetric synthesis, where it can be transformed into a carboxylic acid group, thereby enabling the creation of dicarboxylic acid derivatives. This suggests that the isoxazole ring in this compound could similarly be manipulated to introduce further chemical diversity.
The acrylic acid portion of the molecule offers numerous possibilities for modification, including esterification, amidation, and conjugate addition reactions. These reactions allow for the attachment of various molecular fragments, paving the way for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science. The synthesis of acrylic acid derivatives through methods like nickel-catalyzed reactions of ethylene and CO2 further illustrates the broad interest in this class of compounds as synthetic intermediates.
Table 1: Synthetic Transformations Involving Isoxazole and Acrylic Acid Moieties
| Moiety | Reaction Type | Potential Outcome | Relevance to this compound |
| Isoxazole | Ring-opening | Formation of β-aminoenones, nitriles, or other functional groups | Access to a wider range of chemical structures from the core molecule |
| Isoxazole | Substitution | Introduction of new substituents on the isoxazole ring | Modification of electronic and steric properties of the final molecule |
| Acrylic Acid | Esterification/Amidation | Formation of esters and amides | Creation of derivatives with altered solubility, reactivity, and biological activity |
| Acrylic Acid | Conjugate Addition | Addition of nucleophiles to the β-carbon | Introduction of new carbon-carbon or carbon-heteroatom bonds for further functionalization |
| Acrylic Acid | Polymerization | Formation of polymers | Use as a monomer in material science applications |
Role as a Ligand in Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)
While direct evidence for the use of this compound as a ligand in catalysis is not extensively documented, its structural features suggest potential applications in this field. The presence of nitrogen and oxygen atoms in the isoxazole ring, along with the carboxylate group of the acrylic acid, provides potential coordination sites for metal ions. This makes it a candidate for the development of novel ligands for transition metal catalysis.
The design of mixed-ligand complexes is a strategy to fine-tune the electronic and steric properties of a metal center, thereby enhancing catalytic activity and selectivity. The incorporation of a ligand derived from this compound could introduce unique properties to a catalytic system. For example, the isoxazole ring could influence the stereoselectivity of a reaction, while the acrylic acid backbone could be modified to alter the solubility or stability of the catalyst.
In the realm of organocatalysis, proline and its derivatives are widely used to catalyze a variety of reactions. The structural rigidity and functionality of the isoxazole ring in this compound could be exploited in the design of new organocatalysts. For instance, derivatives of this compound could be synthesized to mimic the catalytic activity of known organocatalysts, potentially with improved performance or substrate scope.
Precursor in Material Science Research (e.g., monomers for specialized polymers, functional materials)
The acrylic acid functionality of this compound makes it a prime candidate for use as a monomer in the synthesis of specialized polymers. Acrylic monomers are widely used in the production of a
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Pathways and Novel Disconnections
Traditional synthetic routes to 3-(3-Methylisoxazol-5-yl)acrylic acid likely rely on established methods such as the Knoevenagel condensation between 3-methylisoxazole-5-carboxaldehyde and malonic acid or its derivatives. researchgate.netnih.gov Future explorations, however, are expected to venture into more unconventional and efficient strategies.
Novel retrosynthetic disconnections could inspire new synthetic designs. For instance, instead of forming the acrylic acid moiety last, a strategy could involve the construction of the isoxazole (B147169) ring onto a pre-functionalized acrylic acid precursor. This could involve [3+2] cycloaddition reactions between a nitrile oxide and a suitably substituted alkyne or alkene. organic-chemistry.orgnih.govmdpi.com Such approaches could offer alternative pathways with different substrate scopes and stereochemical outcomes.
Furthermore, the development of catalytic C-H activation methods presents a promising frontier. Direct carboxylation of a vinyl-substituted 3-methylisoxazole (B1582632) at the terminal position would represent a highly atom-economical route to the target molecule. While challenging, the continuous advancements in transition-metal catalysis may soon render such transformations feasible. researchgate.net
| Synthetic Approach | Key Transformation | Potential Advantages | Relevant Research Areas |
| Conventional | Knoevenagel Condensation | Well-established, reliable | Heterogeneous catalysis, green solvents |
| Convergent | [3+2] Cycloaddition | Modular, potential for diversity | Nitrile oxide chemistry, regioselectivity studies |
| C-H Activation | Direct Carboxylation | Atom-economical, step-efficient | Transition-metal catalysis, ligand design |
Integration with Automation and Flow Chemistry Technologies
The synthesis of this compound and its derivatives is well-suited for integration with modern automation and flow chemistry platforms. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. researchgate.netuc.ptnih.gov
A multi-step flow process could be envisioned for the synthesis of this compound, where each step is optimized in a continuous reactor. For instance, the formation of the isoxazole ring could be performed in one reactor, followed by an in-line purification and subsequent reaction to form the acrylic acid side chain in a second reactor. nih.gov This approach would minimize manual handling of intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time.
Automation can be further integrated for reaction optimization. High-throughput screening of catalysts, solvents, and reaction conditions can be performed using automated platforms to rapidly identify the optimal parameters for the synthesis of this compound.
Advanced Computational Tools for Predictive Synthesis and Property Estimation
Computational chemistry is becoming an indispensable tool in modern organic synthesis. irjweb.com For this compound, Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic properties, such as bond lengths, bond angles, and molecular orbital energies. nih.gov These theoretical insights can help in understanding its reactivity and spectroscopic characteristics.
Furthermore, computational tools can be used to predict the feasibility and outcomes of potential synthetic routes. For example, the reaction barriers and thermodynamics of different synthetic pathways can be calculated to identify the most promising approaches before they are attempted in the laboratory. This predictive capability can save significant time and resources.
Predictive models can also be developed to estimate the physicochemical and biological properties of this compound and its analogues. Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be used to correlate structural features with biological activity, guiding the design of new derivatives with enhanced properties.
| Computational Tool | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic Structure Calculation | Geometry, HOMO-LUMO gap, reactivity indices |
| Transition State Theory | Reaction Pathway Analysis | Activation energies, reaction rates |
| QSAR Modeling | Property Prediction | Biological activity, physicochemical properties |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.govresearchgate.net The acrylic acid moiety also provides a versatile handle for bioconjugation. This positions this compound as an interesting candidate for interdisciplinary research at the interface of synthetic chemistry and chemical biology.
One promising avenue is the development of chemical probes based on this scaffold. The acrylic acid functionality can be used to attach fluorescent dyes, affinity tags, or photo-crosslinkers, enabling the study of biological processes. These probes could be used to identify protein targets, visualize cellular localization, or investigate enzyme mechanisms. nih.gov
Furthermore, the synthesis of a library of derivatives of this compound could lead to the discovery of new bioactive molecules. By systematically modifying the substituents on the isoxazole ring and the acrylic acid chain, it may be possible to develop compounds with specific therapeutic properties. nih.gov
Potential for Unveiling New Mechanistic Insights in Organic Reactions
The synthesis and reactions of this compound can serve as a platform for gaining deeper mechanistic insights into fundamental organic reactions. For example, a detailed study of the Knoevenagel condensation to form this compound could provide a clearer understanding of the role of the catalyst and the reaction intermediates. researchgate.netrsc.org
The [3+2] cycloaddition reactions to form the isoxazole ring also offer opportunities for mechanistic investigation. mdpi.com By studying the regioselectivity and stereoselectivity of these reactions with different substrates and catalysts, it is possible to refine the theoretical models that describe these transformations.
Moreover, the unique electronic properties of the isoxazole ring may lead to unexpected reactivity of the acrylic acid moiety. Investigating the participation of the isoxazole ring in reactions involving the double bond or the carboxylic acid group could reveal novel reaction pathways and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
